molecular formula C25H20N2O4 B557911 Fmoc-L-3-Cyanophenylalanine CAS No. 205526-36-9

Fmoc-L-3-Cyanophenylalanine

Cat. No.: B557911
CAS No.: 205526-36-9
M. Wt: 412.4 g/mol
InChI Key: CVLOUTPKZUJTGV-QHCPKHFHSA-N
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Description

Fmoc-L-3-Cyanophenylalanine, also known as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoic acid, is a derivative of phenylalanine. It is primarily used in the field of peptide synthesis as a protecting group for the amino group of amino acids. The compound is characterized by its molecular formula C25H20N2O4 and a molecular weight of 412.44 g/mol .

Mechanism of Action

Target of Action

Fmoc-L-3-Cyanophenylalanine is primarily used as an intermediate in the preparation of phenylalanine and phenylglycine derivatives . These derivatives act as arginine mimetics in tripeptides, which are used as dengue protease inhibitors . Therefore, the primary target of this compound is the dengue protease.

Mode of Action

The 9-Fluorenylmethoxycarbonyl (Fmoc) group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound is widely used in peptide synthesis, particularly in the construction of peptidomimetics due to its structural similarities to various natural peptides. It serves as a building block for the synthesis of more complex peptides.

Pharmacokinetics

It is known that the compound has a molecular weight of 41244 , a melting point of 115.6 °C, and a boiling point of 531.88°C . It is recommended to be stored sealed in dry conditions at 2-8°C .

Result of Action

The result of the action of this compound is the synthesis of phenylalanine and phenylglycine derivatives that act as arginine mimetics in tripeptides . These tripeptides can inhibit the dengue protease, potentially providing a therapeutic effect against dengue fever .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in dry conditions at 2-8°C to maintain its stability . Furthermore, during synthesis, the compound should be handled in a well-ventilated area to avoid inhalation . In case of accidental release, further leakage or spillage should be prevented to avoid environmental contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-L-3-Cyanophenylalanine can be synthesized through various methods. One common synthetic route involves the reaction of N-(9-Fluorenylmethoxycarbonyloxy)succinimide with L-3-Cyanophenylalanine in the presence of N-ethyl-N,N-diisopropylamine in a mixture of water and acetonitrile at room temperature for one hour . This method yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the coupling of Fmoc-protected amino acids to form peptides, ensuring high purity and yield. The process is optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-3-Cyanophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The primary product formed from the reactions involving this compound is the protected amino acid derivative, which is then used in further peptide synthesis .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-3-Cyanophenylalanine is used as a building block in the synthesis of peptides and proteins. Its Fmoc-protecting group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a tool for incorporating non-natural amino acids into proteins, enabling the investigation of protein structure and function.

Medicine

In medicine, this compound is used in the development of peptide-based drugs. Its ability to mimic natural amino acids makes it valuable in designing therapeutic peptides with enhanced stability and activity.

Industry

In the industrial sector, this compound is used in the production of antibacterial composite materials and hydrogels. These materials have applications in biomedical devices and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-3-Cyanophenylalanine is unique due to its specific positioning of the cyanophenyl group, which can influence the reactivity and properties of the resulting peptides. This makes it a valuable tool in the synthesis of peptides with specific structural and functional characteristics.

Properties

IUPAC Name

(2S)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLOUTPKZUJTGV-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426256
Record name Fmoc-L-3-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-36-9
Record name Fmoc-L-3-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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